Levothyroxine sodium pentahydrate

Solid-state stability Hydrate characterization Drug product formulation

Levothyroxine sodium pentahydrate is a narrow therapeutic index (NTI) API where minor bioavailability variations produce clinically significant TSH alterations. The pentahydrate exhibits nonstoichiometric hydrate behavior—partial dehydration forms the reactive monohydrate, undetectable by standard USP HPLC. For ANDA development, orthogonal methods (XRD, thermal analysis) are essential to characterize the physical state and detect hydrate transformations. Formulate with dibasic calcium phosphate and basic pH modifiers (sodium carbonate, sodium bicarbonate, magnesium oxide); avoid lactose, mannitol, and sorbitol due to demonstrated incompatibility. Implement hermetic, desiccant-protected packaging and controlled humidity storage to prevent dehydration-induced degradation.

Molecular Formula C15H20I4NNaO9
Molecular Weight 888.93 g/mol
CAS No. 6106-07-6
Cat. No. B1662789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevothyroxine sodium pentahydrate
CAS6106-07-6
Synonyms3,5,3',5'-Tetraiodothyronine
Berlthyrox
Dexnon
Eferox
Eltroxin
Eltroxine
Euthyrox
Eutirox
L Thyrox
L Thyroxin beta
L Thyroxin Henning
L Thyroxine
L Thyroxine Roche
L-3,5,3',5'-Tetraiodothyronine
L-Thyrox
L-Thyroxin beta
L-Thyroxin Henning
L-Thyroxine
L-Thyroxine Roche
Lévothyrox
Levo T
Levo-T
Levothroid
Levothyroid
Levothyroxin Deladande
Levothyroxin Delalande
Levothyroxine
Levothyroxine Sodium
Levoxine
Levoxyl
Novothyral
Novothyrox
O-(4-Hydroxy-3,5-diiodophenyl) 3,5-diiodo-L-tyrosine
O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodotyrosine
Oroxine
Sodium Levothyroxine
Synthroid
Synthrox
T4 Thyroid Hormone
Thevier
Thyrax
Thyroid Hormone, T4
Thyroxin
Thyroxine
Tiroidine
Tiroxina Leo
Unithroid
Molecular FormulaC15H20I4NNaO9
Molecular Weight888.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.O.O.O.O.[Na+]
InChIInChI=1S/C15H11I4NO4.Na.5H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;;;;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;5*1H2/q;+1;;;;;/p-1/t12-;;;;;;/m0....../s1
InChIKeyJMHCCAYJTTWMCX-QWPJCUCISA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levothyroxine Sodium Pentahydrate CAS 6106-07-6 Procurement Specification and Pharmaceutical Grade Overview


Levothyroxine sodium pentahydrate (CAS 6106-07-6), chemically designated as L-thyroxine sodium salt pentahydrate (C₁₅H₁₀I₄NNaO₄·5H₂O), is a synthetically produced thyroid hormone (T4) active pharmaceutical ingredient (API) used globally as first-line replacement therapy for hypothyroidism [1]. It is characterized as a light yellow to buff-colored, odorless, hygroscopic powder that is stable in dry air but may develop a slight pink discoloration upon light exposure [2]. As a narrow therapeutic index (NTI) drug, it is routinely administered orally at low doses ranging from 25 to 500 μg/day, and its commercial tablet formulations have been available since the 1950s [1].

Why Levothyroxine Sodium Pentahydrate Cannot Be Interchanged with Anhydrous Levothyroxine or Liothyronine (T3) Without Quantitative Justification


Levothyroxine sodium is a narrow therapeutic index drug for which minor variations in bioavailability or physicochemical stability can produce clinically significant alterations in serum TSH levels [1]. The pentahydrate form exhibits nonstoichiometric hydrate behavior, wherein partial dehydration under realistic storage conditions (40 °C/0% RH for 3 h) leads to formation of the highly reactive levothyroxine sodium monohydrate (LSM), a physical transformation that the standard USP HPLC assay method is insensitive to but which markedly increases chemical degradation potential [2]. Furthermore, the FDA's current bioequivalence methodology has been demonstrated to be inadequate to differentiate levothyroxine products that differ by as much as 12.5% in bioavailability, a difference that is clinically relevant [3]. Consequently, individual levothyroxine-containing medicinal products are generally not considered interchangeable, even when formal bioequivalence has been established [1].

Levothyroxine Sodium Pentahydrate CAS 6106-07-6: Quantitative Differential Evidence Against Comparators and Alternatives


Hydrate Stability and Dehydration Kinetics: Pentahydrate vs. Monohydrate Formation Under Realistic Storage Conditions

Levothyroxine sodium pentahydrate (LSP) undergoes quantifiable partial dehydration to levothyroxine sodium monohydrate (LSM) under realistic storage conditions, with LSM identified as a highly reactive species whose presence in a drug product is undesirable [1]. The pentahydrate form gradually loses one molecule of water of crystallization as water vapor pressure decreases from 90% to 15% RH at 40 °C, and loses four molecules of water to form LSM after 3 hours at 40 °C/0% RH [1]. The USP HPLC assay method is insensitive to this physical form conversion, meaning subpotency or degradation may go undetected in routine quality testing [2].

Solid-state stability Hydrate characterization Drug product formulation

Excipient Compatibility Screening: Pentahydrate Incompatibility with Lactose, Mannitol, and Sorbitol

Instrumental screening of sodium levothyroxine pentahydrate (LTSS) in solid binary mixtures with ten commonly used pharmaceutical excipients demonstrated that LTSS is definitively incompatible with lactose, mannitol, and sorbitol, and these excipients should not be considered in the development of new generic solid formulations [1]. The study employed universal attenuated total reflectance-Fourier transform infrared spectroscopy (UATR-FTIR) under ambient conditions and thermoanalytical tools (TG/DTG/HF) under thermal stress to evaluate interaction induction [1]. Since LTSS has a narrow therapeutic index, interactions with excipients can lead to a drastic diminution of therapeutic activity [1].

Excipient compatibility Solid-state stability Generic formulation development

Accelerated Stability of Pure Pentahydrate API: 6-Month Assay Performance vs. Formulated Tablets with Suboptimal Excipients

Levothyroxine sodium pentahydrate drug substance alone was found to be stable for 6 months at accelerated stability conditions (40 °C/75% RH) in both open and closed containers, with assay values of 97.5% and 97.1%, respectively [1]. In contrast, tablets manufactured with lactose anhydrous, starch, or microcrystalline cellulose failed to meet USP assay requirements at 3 months under identical accelerated conditions (40 °C/75% RH) [1]. Tablets formulated with dibasic calcium phosphate and mannitol met USP assay requirements at 3 months but failed at 6 months, whereas incorporation of a basic pH modifier (sodium carbonate, sodium bicarbonate, or magnesium oxide) with dibasic calcium phosphate enabled tablets to meet USP assay requirements at both 3 and 6 months [1].

Accelerated stability testing API stability Formulation optimization

Pharmacodynamic Equivalence Ratio: Levothyroxine (T4) vs. Liothyronine (T3) Therapeutic Substitution

In a randomized, double-blind, cross-over study of ten thyroidectomized patients, therapeutic substitution of liothyronine (L-T3) for levothyroxine (L-T4) to achieve equivalent TSH suppression was achieved at an approximate 1:3 ratio by weight [1]. No difference was observed for time 0 TSH values between L-T3 and L-T4 replacement phases (1.48 ± 0.77 mU/L vs. 1.21 ± 0.62 mU/L, P = 0.293) at average daily doses of 40.3 ± 11.3 μg L-T3 and 115.2 ± 38.5 μg L-T4, yielding an L-T3:L-T4 ratio of 0.36 ± 0.06 (approximately 1:2.8 to 1:3) [1]. TRH stimulation testing showed no significant difference in TSH AUC(0-60) (326.1 vs. 247.1 mU*min/L, P = 0.285) or C(max) (6.83 vs. 5.23 mU/L, P = 0.383) [1].

Pharmacodynamic equivalence TSH suppression Thyroid hormone replacement

FDA Bioequivalence Methodology Limitation: 12.5% Product Difference Undetectable by Current Standards

The current FDA-recommended methodology for assessing bioequivalence of levothyroxine sodium products has been demonstrated to be inadequate to differentiate products that differ by 12.5% in bioavailability, a difference that is clinically relevant for this narrow therapeutic index drug [1]. Key findings from the published relative bioavailability study reviewed include: (1) in the absence of baseline correction for endogenous T4 levels, products differing by 25% to 33% would be declared bioequivalent; (2) baseline correction reduced the likelihood of declaring products bioequivalent when they actually differed by 25% to 33%; and (3) even with baseline correction, products that differed by 12.5% would be declared bioequivalent [1].

Bioequivalence methodology Regulatory science Narrow therapeutic index

Hydration State Impact: Pentahydrate vs. Anhydrous Form Mass Correction in Tablet Manufacturing

The amount of levothyroxine sodium in a tablet is measured and calculated as if it were anhydrous; a 100 μg tablet contains 100 μg of anhydrous levothyroxine equivalent [1]. The molecular formulas differ by ten hydrogen atoms and five oxygen atoms (5 × H₂O) [1]. The difference between using the pentahydrate versus the anhydrous form for tablet manufacturing represents approximately 2.8 μg of water in a 25 μg tablet [1]. Prior to British Pharmacopoeia (BP) 1973, this distinction was not formally recognized [1].

Hydrate stoichiometry Analytical method validation Pharmaceutical compounding

Levothyroxine Sodium Pentahydrate CAS 6106-07-6: Evidence-Backed Application Scenarios for Procurement and Formulation Development


Solid Oral Dosage Form Development with Validated Excipient Selection

Generic formulation developers should use levothyroxine sodium pentahydrate as the API for solid oral dosage forms while explicitly avoiding lactose, mannitol, and sorbitol as excipients, since instrumental screening has definitively demonstrated incompatibility of LTSS with these three excipients under both ambient and thermal stress conditions [6]. To achieve 6-month stability compliance with USP assay requirements at accelerated conditions (40 °C/75% RH), formulations should incorporate dibasic calcium phosphate together with a basic pH modifier such as sodium carbonate, sodium bicarbonate, or magnesium oxide [7].

Moisture-Protective Packaging and Storage Protocol Implementation

Due to the documented nonstoichiometric hydrate behavior of levothyroxine sodium pentahydrate—which loses one molecule of water of crystallization as RH decreases from 90% to 15% at 40 °C, and loses four water molecules to form the highly reactive monohydrate form after 3 hours at 40 °C/0% RH—procurement and quality teams must implement moisture-protective packaging (hermetic containers with desiccants) and controlled humidity storage environments to prevent partial dehydration that precedes chemical degradation [6].

Analytical Method Development and Reference Standard Qualification

Levothyroxine sodium pentahydrate serves as a reference standard for analytical method development, method validation (AMV), and quality control applications for Abbreviated New Drug Applications (ANDAs) and commercial production [6]. However, analysts must recognize that the standard USP HPLC assay method is insensitive to physical form conversion between pentahydrate, monohydrate, and free acid forms, meaning orthogonal methods (e.g., X-ray diffractometry or thermal analysis) may be required to fully characterize the physical state of the drug substance and detect undesirable hydrate transformations [7].

Therapeutic Dose Titration and Liothyronine (T3) Substitution Protocol Development

When evaluating therapeutic substitution between levothyroxine (T4) and liothyronine (T3), clinical formulators and healthcare procurement teams must apply a 1:3 weight ratio for equivalent TSH suppression, as demonstrated in a randomized, double-blind, cross-over study where average daily doses of 40.3 μg L-T3 and 115.2 μg L-T4 achieved comparable TSH levels (1.48 vs. 1.21 mU/L, P = 0.293) [6]. Levothyroxine sodium pentahydrate remains the preferred agent due to its consistent potency and ability to restore normal, constant serum levels of both T4 and T3 [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levothyroxine sodium pentahydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.